molecular formula C15H10N2O3 B8392916 3-m-Nitrobenzoylindole

3-m-Nitrobenzoylindole

Cat. No.: B8392916
M. Wt: 266.25 g/mol
InChI Key: CEYBCWUOMMOBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-m-Nitrobenzoylindole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

1H-indol-3-yl-(3-nitrophenyl)methanone

InChI

InChI=1S/C15H10N2O3/c18-15(10-4-3-5-11(8-10)17(19)20)13-9-16-14-7-2-1-6-12(13)14/h1-9,16H

InChI Key

CEYBCWUOMMOBMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-nitrobenzoyl chloride (4.76 g) in dichloromethane (20 ml) was added to a suspension of aluminum chloride (3.42 g) in dichloromethane (50 ml) at 25° C., and the mixture was stirred at the same temperature for an hour. A solution of indole (3.0 g) in dichloromethane (20 ml) was added to the mixture at 25° C. After stirring for an hour at 25° C., the reaction mixture was poured into a mixture of ethyl acetate and ice water. The organic layer was separated, washed with water, and dried over magnesium sulfate. After evaporation of solvent, the crystalline residue was recrystallized from ethyl acetate to give 3-(3-nitrobenzoyl)indole (2.37 g) as pale red crystals. The mother liquid was purified by column chromatography on silica gel (20 g) with chloroform as eluent to give another crystals of 3-(3-nitrobenzoyl)indole (0.277 g).
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4.76 g
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3.42 g
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20 mL
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50 mL
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3 g
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20 mL
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ice water
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Magnesium (2.08 g), toluene (40 ml), triethylamine (10.4 g) were put into a 3″ diameter flask, and the internal temperature was raised to 30 to 45° C. A solution of 1-iodebutane (18.9 g) in toluene was added under stirring at an internal temperature of 30 to 45° C. After stirring for two hours at the same temperature, the temperature was lowered to 0 to 5° C., thereby preparing a solution of iode n-butylmagnesium in toluene. To this prepared Grignard reagent, indole (10.0 g) dissolved beforehand in toluene (25 ml) was added at an internal temperature of 0 to 10° C., and a reaction was carried out for about one hour at the same temperature to synthesize iodeindole-1-ylmagnesium. Then, m-nitrobenzoyl chloride (15.8 g) and toluene (60 ml) were put into another 3″ diameter flask, and the internal temperature was lowered to below −15° C. The slurry of the iodeindole-1-ylmagnesium prepared previously was added to the solution of this acid chloride while keeping the internal temperature at −15 to −10° C., and the mixture was stirred for more one hour at the same temperature. The internal temperature was then raised further to 20 to 25° C., and the mixture was stirred for one hour. After this reaction, the mixture was added to an aqueous ammonium chloride solution (16 g, 60 ml) prepared beforehand in another 3″ diameter flask at 10° C. or less to carry out quenching. Acetone (220 ml) was added thereto, the internal temperature was raised to 50 to 65° C., and dissolution was carried out, followed by separation. The organic layer of the upper layer was then collected and cleaned with an aqueous 5% sodium hydrogencarbonate solution at the same temperature. The solvent was evaporated so as to be concentrated to about 50 ml. After cooled to an internal temperature of 2 to 10° C., a precipitated crystal was filtered. The filtered crystal was cleaned with toluene (10 ml) and dried to obtain a crystal of 3-m-nitrobenzoylindole (18.2 g) (80.0% yield).
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2.08 g
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60 mL
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40 mL
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10.4 g
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Grignard reagent
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10 g
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25 mL
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15.8 g
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acid chloride
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60 mL
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